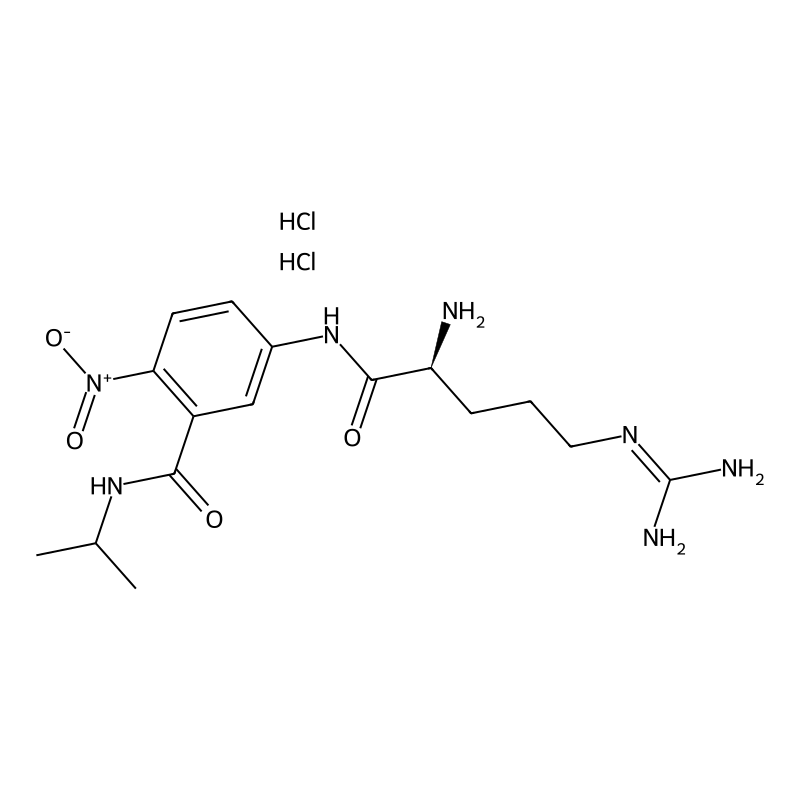

H-L-Arg-anbaipr 2hcl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

H-L-Arg-anbaipr 2hcl is a potent, arginine-based inhibitor of nitric oxide synthase (NOS), engineered for high selectivity towards the neuronal isoform (nNOS). The compound's structure is optimized for potent nNOS inhibition while minimizing activity against endothelial (eNOS) and inducible (iNOS) isoforms.. Supplied as a dihydrochloride salt, this form is selected to enhance aqueous solubility and handling characteristics, facilitating the preparation of accurate and reproducible experimental solutions for investigating nitrergic signaling in neurological and physiological research..

Research Fit

References

- [1] Li, H., et al. (2015). Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-based Scaffold with a Pyridine Linker. Journal of Medicinal Chemistry, 58(22), 9010-9015.

- [2] Garvey, E. P., et al. (1997). 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo. Journal of Biological Chemistry, 272(8), 4959-4963.

- [3] Japanese Pharmacopoeia (JP17). Official Monographs: L-Arginine Hydrochloride. 2016.

Choosing a generic, non-selective NOS inhibitor like L-NAME or L-NMMA can compromise experimental validity by simultaneously blocking eNOS and iNOS. This lack of selectivity introduces significant cardiovascular and immunological artifacts, confounding the interpretation of data in neurological studies.. Similarly, substituting with older, nNOS-targeted inhibitors like 7-Nitroindazole (7-NI) presents practical procurement and experimental challenges due to its poor aqueous solubility, often mandating the use of organic solvents like DMSO which can exert independent biological effects and reduce experimental reproducibility. The specific dihydrochloride salt form and refined chemical structure of H-L-Arg-anbaipr 2hcl are engineered to overcome these precise limitations.

Substitution Risk

Exceptional nNOS Isoform Selectivity

This class of arginine-based inhibitors demonstrates exceptional selectivity for the target nNOS isoform over other NOS isoforms. In enzymatic assays with human recombinant enzymes, highly optimized 2-aminopyridine-based inhibitors show a selectivity factor of over 1700-fold for nNOS versus eNOS.. This level of selectivity is critical for isolating neuronal effects and is a significant improvement over non-selective inhibitors like L-NAME, which inhibit nNOS, eNOS, and iNOS with little discrimination.

| Evidence Dimension | NOS Isoform Selectivity Ratio (Human n/e) |

| Target Compound Data | >1761-fold (nNOS vs eNOS) |

| Comparator Or Baseline | L-NAME (Non-selective, ratio ≈ 1) |

| Quantified Difference | >1700x greater selectivity than non-selective inhibitors |

| Conditions | In vitro inhibition assay using purified human recombinant NOS isoforms. |

This extreme selectivity ensures that observed results are due to nNOS inhibition, preventing misinterpretation of data caused by unintended effects on blood pressure (eNOS) or immune response (iNOS).

High Potency Against nNOS

The refined structure of advanced arginine-based inhibitors results in high-potency binding to the target enzyme. For example, optimized inhibitors in this class exhibit a Kᵢ value of 13 nM against human nNOS.. This compares favorably to older, established nNOS inhibitors such as Nω-propyl-L-arginine (NPA), which has a reported Kᵢ of 60 nM for bovine nNOS..

| Evidence Dimension | Inhibitory Constant (Kᵢ) against nNOS |

| Target Compound Data | 13 nM (Human nNOS) |

| Comparator Or Baseline | Nω-propyl-L-arginine (NPA): 60 nM (Bovine nNOS) |

| Quantified Difference | Approximately 4.6-fold more potent than NPA |

| Conditions | In vitro enzyme inhibition assays. |

Higher potency reduces the amount of compound required per experiment, lowering procurement costs and minimizing the risk of non-specific binding or cellular toxicity at higher concentrations.

Superior Aqueous Solubility

As an L-Arginine dihydrochloride salt, H-L-Arg-anbaipr 2hcl is readily soluble in aqueous buffers. L-Arginine Hydrochloride is officially described as "freely soluble in water".. This provides a significant handling and processability advantage over common alternatives like 7-Nitroindazole (7-NI), which is known for its low water solubility, forcing reliance on organic solvents like DMSO that can introduce experimental artifacts.

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | Freely soluble (as an arginine hydrochloride salt) |

| Comparator Or Baseline | 7-Nitroindazole (7-NI): Poorly soluble in water |

| Quantified Difference | Qualitatively high, enabling direct dissolution in aqueous buffers without organic co-solvents |

| Conditions | Standard laboratory buffers (e.g., PBS, TRIS) at room temperature. |

Direct aqueous solubility simplifies stock solution preparation, enhances dosing accuracy, avoids DMSO-induced cellular effects, and improves overall experimental reproducibility.

Neurodegenerative Disease Models

Due to its extreme selectivity against eNOS, this compound is the right choice for in vitro and in vivo models of stroke, Alzheimer's, or Parkinson's disease, where parsing the specific contribution of neuronal NO production without inducing confounding hemodynamic changes is essential for valid conclusions..

In Vivo Behavioral Pharmacology

The combination of high potency and nNOS-selectivity makes this inhibitor well-suited for animal studies investigating the role of NO in learning, memory, or pain perception. Its minimal impact on cardiovascular function (eNOS) ensures that observed behavioral outcomes can be more confidently attributed to neurological mechanisms.

High-Throughput Screening in Aqueous Media

The high aqueous solubility of the dihydrochloride salt form is a critical advantage in automated, multi-well plate assays. It allows for direct dissolution in cell culture media or assay buffers, eliminating the need for DMSO and its associated risks of precipitation, cell toxicity, and interference with assay readouts.

Application Fit Matrix

Explore Compound Types